N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives, including various esters, amides, and hydrazides, have been extensively studied for their anticancer properties. The chemical functionality of cinnamic acids allows for diverse reactions, leading to the synthesis of compounds with significant antitumor efficacy. These derivatives have shown promise in medicinal research as both traditional and synthetic antitumor agents. Their underutilization in cancer research until recent decades underscores a potential area for exploration, where N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide could find relevance (De, Baltas, & Bedos-Belval, 2011).
Antioxidant, Antimicrobial, and Cytotoxic Activities
The structure-activity relationship of selected carboxylic acids, including cinnamic acid (CinA), has been analyzed for their antioxidant, antimicrobial, and cytotoxic activities. These compounds, derived from plants, exhibit varied biological activities based on their structural differences, such as the number of hydroxyl groups and conjugated bonds. Cinnamic acid and its derivatives have shown significant antimicrobial activity against a range of pathogens and potential in anticancer research due to their cytotoxic properties against various cancer cell lines. This context provides a backdrop for investigating the applications of this compound in similar biomedical fields (Godlewska-Żyłkiewicz et al., 2020).
Potassium Channel Modulation
Acrylamides and cinnamic amides have been explored for their role in modulating potassium channel activity, particularly in the design of bioactive molecules targeting large-conductance calcium-activated (BK) potassium channels and KCNQ channels. This research area highlights the potential medical use of cinnamic amides in developing treatments for diseases associated with potassium channel dysfunctions. This compound, belonging to this chemical family, could contribute to advancements in understanding and treating such conditions (Nardi & Olesen, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethyl-N-(4-methylphenyl)sulfonyl-N-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-3-24-16-18-25(19-17-24)23(27)26(15-7-10-21-8-5-4-6-9-21)30(28,29)22-13-11-20(2)12-14-22/h4-14H,3,15-19H2,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIJLQVPWVVVOI-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)N(CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)N(C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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